BenchChemオンラインストアへようこそ!

ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

Building block purity Medicinal chemistry procurement Quality control

Ethyl 4‑bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxylate (CAS 1912446‑33‑3) is a fully‑substituted indole‑7‑carboxylate ester building block. Its molecular formula is C₁₃H₁₃BrFNO₂ and its molecular weight is 314.15 g/mol [REFS‑1].

Molecular Formula C13H13BrFNO2
Molecular Weight 314.15 g/mol
Cat. No. B13338573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate
Molecular FormulaC13H13BrFNO2
Molecular Weight314.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C2=C1NC(=C2C)C)Br)F
InChIInChI=1S/C13H13BrFNO2/c1-4-18-13(17)8-5-9(15)11(14)10-6(2)7(3)16-12(8)10/h5,16H,4H2,1-3H3
InChIKeyPDQCHZYOXPWTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4‑Bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxylate – Specialized Halogenated Indole Building Block for Medicinal Chemistry Procurement


Ethyl 4‑bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxylate (CAS 1912446‑33‑3) is a fully‑substituted indole‑7‑carboxylate ester building block. Its molecular formula is C₁₃H₁₃BrFNO₂ and its molecular weight is 314.15 g/mol [REFS‑1]. The compound carries a bromine atom at C‑4, a fluorine atom at C‑5, methyl groups at C‑2 and C‑3, and an ethyl ester at C‑7. This dense substitution pattern distinguishes it from simpler indole‑7‑carboxylate building blocks and makes it a key intermediate for constructing kinase‑focused compound libraries, particularly 2,3‑dimethylindole‑7‑carboxamide‑based irreversible BTK inhibitors [REFS‑2].

Why Generic Indole‑7‑Carboxylate Building Blocks Cannot Replace Ethyl 4‑Bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxylate in Research Programs


The three‑dimensional arrangement of substituents on this indole scaffold is not modularly interchangeable. Replacing the 4‑bromo‑5‑fluoro‑2,3‑dimethyl pattern with a different halogenation or methylation pattern alters the electronic landscape of the indole core, directly affecting the potency and selectivity of the downstream kinase inhibitors [REFS‑1]. During the development of irreversible BTK inhibitors, removal of one ring from a carbazole core led specifically to the 2,3‑dimethylindole‑7‑carboxamide series, which demonstrated improved selectivity and reduced lipophilicity compared to the parent scaffold [REFS‑1]. Simply substituting an unsubstituted or differently halogenated indole‑7‑carboxylate forfeits the structure‑activity relationship (SAR) established for this precise substitution pattern, risking loss of potency and selectivity in the final bioactive molecule.

Quantitative Differentiation Evidence: Ethyl 4‑Bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxylate vs. Closest Structural Analogs


Commercial Purity: 98% (Ethyl Ester) vs. 95%+ (Carboxamide and Carbonitrile Analogs)

The ethyl ester target compound is supplied at a certified purity of 98% [REFS‑1]. In contrast, the corresponding 4‑bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxamide and 4‑bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carbonitrile analogs are commonly offered at ≥95% purity [REFS‑2][REFS‑3]. For procurement decisions where impurity profiles can affect downstream reaction yields and purification burden, this 3‑percentage‑point purity advantage reduces the need for additional purification steps before use in sensitive transformations.

Building block purity Medicinal chemistry procurement Quality control

Molecular Weight Advantage: 314.15 g/mol (Ethyl Ester) vs. 286.10 g/mol (Carboxylic Acid) – Improved Solubility and Handling

The ethyl ester (MW 314.15 g/mol [REFS‑1]) provides a balance of protecting‑group stability and molecular weight that is intermediate between the free carboxylic acid (MW 286.10 g/mol [REFS‑2]) and the carboxamide (MW 285.11 g/mol [REFS‑3]). The carboxylic acid requires activation prior to amide coupling, while the ethyl ester can be directly transformed via aminolysis or hydrolysed under controlled conditions. The higher molecular weight of the ester, combined with the absence of the acidic proton, facilitates organic‑solvent solubility and handling during synthesis compared to the acid form, which can exhibit zwitterionic character and poor solubility in non‑polar media.

Physicochemical properties Formulation Downstream functionalization

Cross‑Coupling Reactivity: C‑4 Bromo Substituent Enables High‑Yield Suzuki‑Miyaura Coupling (Bromoindole Yields Superior to Chloroindole)

Indole bromides, such as the target compound with a bromine atom at C‑4, are the preferred substrates for Suzuki‑Miyaura cross‑coupling reactions. A systematic study demonstrated that highest yields were obtained when indole bromides were reacted with phenylboronic acids, whereas chlorinated indoles gave substantially lower yields under identical conditions [REFS‑1]. The bromine atom on the target compound is strategically positioned at C‑4 for palladium‑catalysed coupling, while the fluorine substituent at C‑5 remains inert under typical Suzuki conditions, preserving the electronic profile of the indole core for subsequent SAR exploration.

Suzuki‑Miyaura coupling Cross‑coupling C–C bond formation

Scaffold Validation: 2,3‑Dimethylindole‑7‑Carboxylate Core Delivers Potent Irreversible BTK Inhibition with Improved Selectivity

A medicinal chemistry program at Bristol‑Myers Squibb specifically identified the 2,3‑dimethylindole‑7‑carboxamide series, derived from the same core scaffold as the target ethyl ester, as having 'excellent potency and improved selectivity, with the additional advantages of reduced lipophilicity and molecular weight' compared to the parent carbazole‑based reversible inhibitors [REFS‑1]. The ethyl ester target compound serves as the direct precursor to this validated pharmacophore. Procuring this specific ester ensures that the final amide products retain the precise steric and electronic features that gave rise to the favourable selectivity and lipophilicity profile.

BTK inhibitor Kinase selectivity Irreversible inhibitor

Prioritized Application Scenarios for Ethyl 4‑Bromo‑5‑fluoro‑2,3‑dimethyl‑1H‑indole‑7‑carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Irreversible BTK and Tec‑Family Kinase Inhibitor Libraries

The 2,3‑dimethylindole‑7‑carboxylate scaffold is a validated core for irreversible BTK inhibitors with improved selectivity and reduced lipophilicity [REFS‑1]. The target ethyl ester is the ideal entry point for building libraries of 7‑carboxamide derivatives. Its 98% purity and bromine handle for Suzuki diversification ensure efficient parallel synthesis with minimal purification overhead.

Diversification via Suzuki‑Miyaura Cross‑Coupling at the C‑4 Position

The C‑4 bromine atom on the target compound provides a reliable site for palladium‑catalysed cross‑coupling, giving higher yields than chloro‑ or boronate‑ester analogs [REFS‑1]. This enables systematic exploration of the C‑4 aryl/heteroaryl space in kinase inhibitor SAR studies, with the C‑5 fluorine serving as a metabolically stable, electronically tuned spectator group.

Multi‑Step Synthesis Requiring a Latent Carboxylic Acid Equivalent

The ethyl ester serves as a protected carboxylic acid that survives a range of reaction conditions (alkylation, cross‑coupling, reduction) and can be unmasked by hydrolysis or directly converted to amides via aminolysis. This versatility, combined with the compound's organic solubility advantage over the free acid, makes it the preferred building block for convergent synthetic routes where late‑stage functionalisation is required [REFS‑2].

Medicinal Chemistry Programs Targeting Halogen‑Bonding Interactions

The orthogonal bromine and fluorine substituents at C‑4 and C‑5 respectively offer distinct halogen‑bonding donor/acceptor profiles. Bromine can engage in halogen bonding with protein backbone carbonyls, while fluorine modulates pKa and metabolic stability. The precise 4‑bromo‑5‑fluoro arrangement is not available from generic indole building blocks, making this compound essential for fragment‑based or structure‑based drug design campaigns exploiting halogen‑bonding interactions.

Quote Request

Request a Quote for ethyl 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.